1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-phenyl-1H-pyrazole-4-carboxamide

Medicinal Chemistry Chemical Biology Screening Library Design

This pyrazole-4-carboxamide features a unique symmetric di-(4-fluorobenzyl) architecture, occupying underrepresented chemical space for diversity screening. With its N-phenyl carboxamide pharmacophore, it shows promise in antibiofilm (S. aureus IC₅₀ 2.3-32 μM class SAR) and kinase panel profiling. The balanced MW (419.43) and estimated clogP (~3.5-4.5) ensure solubility at 10-30 μM screening concentrations. Fluorinated benzyl groups provide metabolic stability and a ¹⁹F NMR handle. Procure now for your SAR exploration.

Molecular Formula C24H19F2N3O2
Molecular Weight 419.432
CAS No. 1014089-22-5
Cat. No. B2859718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-phenyl-1H-pyrazole-4-carboxamide
CAS1014089-22-5
Molecular FormulaC24H19F2N3O2
Molecular Weight419.432
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CN(N=C2OCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F
InChIInChI=1S/C24H19F2N3O2/c25-19-10-6-17(7-11-19)14-29-15-22(23(30)27-21-4-2-1-3-5-21)24(28-29)31-16-18-8-12-20(26)13-9-18/h1-13,15H,14,16H2,(H,27,30)
InChIKeyRZARGVDPSKBWNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-phenyl-1H-pyrazole-4-carboxamide (CAS 1014089-22-5): Baseline Physicochemical and Procurement Profile


1-(4-Fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-phenyl-1H-pyrazole-4-carboxamide (CAS 1014089-22-5) is a fully synthetic, fluorinated pyrazole-4-carboxamide with the molecular formula C₂₄H₁₉F₂N₃O₂ and a molecular weight of 419.43 g/mol . The compound features a 1,3,4-trisubstituted pyrazole core bearing two identical 4-fluorobenzyl groups at the N1 and O3 positions, and an N-phenyl carboxamide at the C4 position . It is commercially supplied as a research-grade screening compound, typically at ≥95% purity, and is intended exclusively for non-human, in vitro investigational use . No regulatory approvals (FDA, EMA) or pharmacopoeial monographs exist for this compound, and its procurement is limited to research chemical vendors.

Why In-Class Pyrazole-4-Carboxamide Analogs Cannot Be Substituted for CAS 1014089-22-5 Without Quantitative Rationale


Within the pyrazole-4-carboxamide family, even subtle changes to the N1, C3‑O, or C4‑N substitution pattern profoundly affect molecular recognition, physicochemical properties, and biological activity [1]. The target compound possesses a unique symmetric di-(4-fluorobenzyl) architecture that distinguishes it from close analogs bearing only a single 4-fluorobenzyl group, different regioisomers (e.g., 4‑benzyloxy‑1‑(4‑fluorophenyl)‑1H‑pyrazole‑3‑carboxamides), or altered N‑aryl amide substituents [2]. Because published comparative biological data for this specific compound are absent, any substitution decision must be grounded in a property‑by‑property analysis of molecular topology, lipophilicity, hydrogen‑bonding capacity, and synthetic tractability—factors that directly influence screening performance, SAR interpretation, and downstream optimization campaigns [2].

Quantitative Differentiation Evidence for 1-(4-Fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-phenyl-1H-pyrazole-4-carboxamide (CAS 1014089-22-5)


Molecular Topology and Symmetry: Di-(4-Fluorobenzyl) Architecture vs. Mono-Substituted Analogs

The target compound bears two identical 4-fluorobenzyl groups at the N1 and O3 positions of the pyrazole core, resulting in a symmetric, extended architecture rarely found in commercial screening collections . In contrast, closely related commercial analogs such as 1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(furan-2-ylmethyl)-1H-pyrazole-4-carboxamide (CAS 1013755-46-8) and N-(3-acetylphenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide (CAS 1013756-42-7) retain the di-(4-fluorobenzyl) core but incorporate different C4-amide substituents, which alter hydrogen-bond donor/acceptor profiles . The meta-fluorobenzyl regioisomer 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-phenyl-1H-pyrazole-4-carboxamide shifts the fluorine substitution pattern from para to meta, modulating the electrostatic potential surface without changing the molecular formula (C₂₄H₁₉F₂N₃O₂, MW 419.43) .

Medicinal Chemistry Chemical Biology Screening Library Design

Lipophilicity Modulation: Calculated logP of the Di-(4-Fluorobenzyl) Scaffold vs. Benzyloxy and Alkyl Analogs

The two para-fluorine atoms on the symmetric benzyl substituents are predicted to increase lipophilicity (clogP) relative to non-fluorinated benzyloxy analogs while simultaneously enhancing metabolic stability at the benzylic positions [1]. For the class of fluorinated pyrazole-4-carboxamides, each para-fluoro substitution typically adds ~0.2–0.4 logP units compared to the corresponding hydrogen analog [1]. The target compound (MW 419.43) sits within a favorable lead-like property space (MW < 450, clogP ~3.5–4.5 estimated) that balances solubility and permeability—a profile that distinguishes it from higher-MW analogs such as N-(4,5-dihydrothiazol-2-yl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide, which incorporates an additional heterocyclic ring, increasing MW and potentially reducing solubility .

Physicochemical Profiling ADME Prediction Fragment-Based Drug Design

N-Phenyl Carboxamide H-Bond Donor Profile: A Distinguishing Feature for Target Engagement vs. N-Alkyl or N-Heteroaryl Analogs

The N-phenyl carboxamide of the target compound provides a single hydrogen-bond donor (NH) and a carbonyl acceptor arranged in a planar, conjugated geometry that mimics the amide bond of peptide substrates and is a recognized pharmacophoric element in kinase hinge-binding motifs [1]. Replacement of the N-phenyl group with an N-alkyl substituent (e.g., N-isobutyl analog CAS not specified, MW approximately 399.4) or an N-heteroaryl-methyl group (e.g., furan-2-ylmethyl analog CAS 1013755-46-8) eliminates the aromatic stacking potential of the phenyl ring while retaining the H-bond donor capacity . Published SAR for the pyrazole-4-carboxamide class in biofilm inhibition (Staphylococcus aureus) demonstrates that N-phenyl substitution consistently outperforms N-benzyl or N-alkyl variants, with the most active compound (1-(2,5-dichlorophenyl)-5-methyl-N-phenyl-1H-pyrazole-4-carboxamide) achieving an IC₅₀ range of 2.3–32 μM across three S. aureus strains, whereas corresponding N-alkyl analogs showed >50% reduction in potency [1].

Structure-Based Drug Design Kinase Inhibitor Discovery Fragment-Based Screening

Synthetic Tractability and Scalability: Modular Assembly of the Di-(4-Fluorobenzyl) Pyrazole Core

The synthetic route to 1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-phenyl-1H-pyrazole-4-carboxamide proceeds via regioselective N1-alkylation of a 3-hydroxypyrazole-4-carboxylate precursor with 4-fluorobenzyl bromide, followed by O3-alkylation under mild basic conditions, and final amidation with aniline [1]. This convergent, three-step sequence yields the target compound in preparative quantities without requiring chromatographic purification of intermediates, in contrast to 3-carboxamide regioisomers (e.g., 4-(benzyloxy)-1-(4-fluorophenyl)-N-(4-fluorobenzyl)-1H-pyrazole-3-carboxamide) that necessitate low-temperature lithiation or transition-metal-catalyzed coupling steps, increasing cost and complexity . Vendors list the compound at ≥95% purity, consistent with a robust, scalable synthetic protocol suitable for analogue generation .

Medicinal Chemistry Process Chemistry Library Synthesis

Recommended Application Scenarios for 1-(4-Fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-phenyl-1H-pyrazole-4-carboxamide (CAS 1014089-22-5)


Chemical Diversity Screening in Phenotypic and Target-Based Drug Discovery Campaigns

The compound's unique di-(4-fluorobenzyl) topology—absent from mono-substituted or regioisomeric analogs—fills a underrepresented region of screening library chemical space . It is best deployed as part of a diversity-oriented screening set (e.g., 1,000–50,000 compounds) where maximizing scaffold novelty is prioritized. The balanced MW (419.43) and estimated clogP (~3.5–4.5) predict acceptable solubility for biochemical assays at typical screening concentrations (10–30 μM) [1].

Anti-Virulence and Antibiofilm Discovery Programs Targeting Gram-Positive Pathogens

Class-level SAR demonstrates that N-phenyl pyrazole-4-carboxamides exhibit superior antibiofilm activity against S. aureus (IC₅₀ 2.3–32 μM for the most potent congener) compared to N-alkyl variants . CAS 1014089-22-5, bearing the N-phenyl carboxamide pharmacophore, is a structurally distinct candidate for biofilm inhibition screening and can serve as a starting scaffold for medicinal chemistry optimization in anti-virulence programs .

Kinase and Enzyme Inhibitor Screening Leveraging the N-Phenyl Amide Hinge-Binding Motif

The planar N-phenyl carboxamide moiety is a recognized hinge-binding element in kinase inhibitor design . Combined with the extended di-(4-fluorobenzyl) scaffold, CAS 1014089-22-5 offers a type-I or type-II kinase inhibitor template for profiling against kinase panels. The fluorinated benzyl groups confer metabolic stability advantages over non-fluorinated benzyloxy analogs, making the compound suitable for cellular kinase selectivity profiling (e.g., KINOMEscan, NanoBRET) [1].

Medicinal Chemistry SAR Expansion: Modular Scaffold for Parallel Analogue Synthesis

The convergent three-step synthesis with high regioselectivity and commercial availability at ≥95% purity renders CAS 1014089-22-5 a practical starting point for focused library construction . The N-phenyl amide, C3-O-benzyl, and N1-benzyl positions each represent independently addressable diversity points for systematic SAR exploration, with the fluorinated benzyl groups providing a built-in ¹⁹F NMR handle for binding and conformational studies .

Quote Request

Request a Quote for 1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-phenyl-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.